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Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenylacetic acid

Cat. No.: B184392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of a series of novel 2-(3-

fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. While direct comparative studies on 2-
Fluoro-5-nitrophenylacetic acid derivatives are not readily available in the reviewed

literature, this structurally related series offers valuable insights into the potential therapeutic

applications and structure-activity relationships of compounds bearing a fluoronitrophenyl

moiety. The following sections detail their antitubercular and cytotoxic activities, supported by

experimental data and protocols.

Antitubercular and Cytotoxic Activity
A series of sixteen 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were

synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv

and their cytotoxicity against various human cell lines. The results, summarized in the tables

below, highlight the potential of this chemical scaffold for the development of new therapeutic

agents.

Data Presentation
Table 1: In Vitro Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide
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Compound ID Substituent (R)
MIC (µg/mL) vs. M.
tuberculosis H37Rv

MIC (µg/mL) vs.
Rifampin-resistant
M. tuberculosis

3a 2-F 16 Not Tested

3b 3-F 32 Not Tested

3c 4-F 16 Not Tested

3d 2-Cl 8 Not Tested

3e 3-Cl 16 Not Tested

3f 4-Cl 8 Not Tested

3g 2-Br 8 Not Tested

3h 4-Br 8 Not Tested

3i 2-CH₃ 32 Not Tested

3j 4-CH₃ 16 Not Tested

3k 2-CF₃ 16 Not Tested

3l 4-CF₃ 8 Not Tested

3m 2-NO₂ 4 4

3n 3-NO₂ 8 Not Tested

3o 4-NO₂ 8 Not Tested

3p 2,4-di-F 16 Not Tested

Isoniazid - 0.25 -

Rifampicin - 0.5 -

Data sourced from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives,

which are structurally similar to the requested topic compounds.[1]

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Derivatives
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Compo
und ID

Substitu
ent (R)

A549
(Lung)

HCT116
(Colon)

HepG2
(Liver)

ACHN
(Renal)

U87MG
(Gliobla
stoma)

MCF-7
(Breast)

3m 2-NO₂ >100 >100 >100 >100 >100 >100

Doxorubi

cin
- 0.83 0.91 1.24 1.56 1.89 2.13

Data from the same study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives,

indicating a favorable safety profile for the most potent antitubercular compound.[1]

Experimental Protocols
General Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-
phenylacetamide Derivatives
The synthesis of the title compounds is typically achieved through a multi-step process. The

general workflow is outlined below.
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Step 1: Synthesis of Intermediate A

Step 2: Hydrolysis

Step 3: Amide Coupling

3-Fluoro-4-nitrophenol

Intermediate A
(Ethyl 2-(3-fluoro-4-nitrophenoxy)acetate)

K₂CO₃, Acetone, Reflux

Ethyl 2-bromoacetate

Intermediate A

Intermediate B
(2-(3-fluoro-4-nitrophenoxy)acetic acid)

LiOH·H₂O, THF/H₂O, RT

Intermediate B

Final Product
(2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative)

EDCI, HOBt, DIPEA, DMF, RT

Substituted Aniline

Click to download full resolution via product page

Caption: General synthetic workflow for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide

derivatives.
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Detailed Protocol:

Synthesis of Ethyl 2-(3-fluoro-4-nitrophenoxy)acetate (Intermediate A): A mixture of 3-fluoro-

4-nitrophenol, ethyl 2-bromoacetate, and potassium carbonate in acetone is refluxed for

several hours. After cooling, the mixture is filtered and the solvent is evaporated under

reduced pressure. The residue is then purified.

Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid (Intermediate B): Intermediate A is

dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide monohydrate is

added, and the solution is stirred at room temperature. The reaction is monitored by thin-

layer chromatography (TLC). Upon completion, the organic solvent is removed, and the

aqueous solution is acidified and extracted.

Synthesis of Final Derivatives: To a solution of Intermediate B in dimethylformamide (DMF),

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and

N,N-diisopropylethylamine (DIPEA) are added. The mixture is stirred, followed by the

addition of the appropriate substituted aniline. The reaction is stirred at room temperature

until completion. The final product is isolated and purified.

In Vitro Antitubercular Activity Assay (Microdilution
Method)
The antimycobacterial activity of the synthesized compounds against M. tuberculosis H37Rv is

determined using a microplate Alamar Blue assay (MABA).
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Prepare compound dilutions in 96-well plate

Add M. tuberculosis H37Rv suspension to each well

Incubate plates at 37°C

Add Alamar Blue solution to each well

Re-incubate plates

Read fluorescence or absorbance

Determine Minimum Inhibitory Concentration (MIC)
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Seed cells in 96-well plates

Incubate for 24h

Add serial dilutions of test compounds

Incubate for 48-72h

Add MTT solution to each well

Incubate for 4h

Add solubilizing agent (e.g., DMSO)

Read absorbance at ~570 nm

Calculate IC₅₀ values
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Potential Mechanism of Action

Fluoronitrophenyl
Derivative

Cell Proliferation Signaling Pathway
(e.g., Kinase Cascade)

Inhibition

Uncontrolled Cell
Proliferation

Promotes

Apoptosis
(Programmed Cell Death)

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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